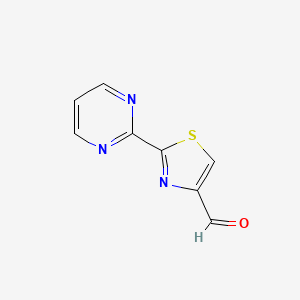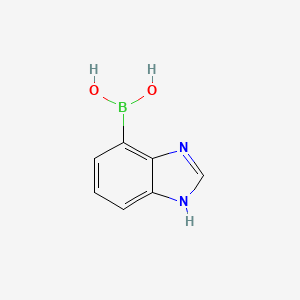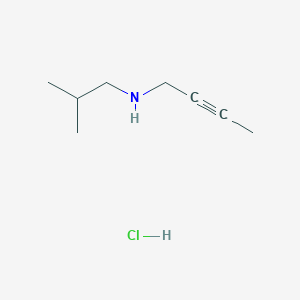
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldéhyde
Vue d'ensemble
Description
Pyrimidinyl and thiazole moieties are common structures in medicinal chemistry, found in a wide range of pharmacologically active compounds . They are often employed in the design of privileged structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using computational tools . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .
Chemical Reactions Analysis
The chemical reactions of similar compounds are often studied in the context of their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, 1-pyrimidin-2-yl-piperidin-4-ylamine has been described as a yellow liquid .
Applications De Recherche Scientifique
Activité antifibrotique
La partie pyrimidine, qui fait partie du composé en question, a été utilisée dans la conception de structures ayant des activités antifibrotiques. De nouveaux dérivés de pyrimidine se sont révélés prometteurs pour inhiber l'expression du collagène et la teneur en hydroxyproline in vitro, ce qui indique un potentiel de développement en tant que médicaments antifibrotiques .
Propriétés antimicrobiennes et antivirales
Les dérivés de pyrimidine sont connus pour présenter une large gamme d'activités biologiques, notamment des propriétés antimicrobiennes et antivirales. Cela les rend précieux dans le développement de nouveaux traitements contre les infections .
Applications antitumorales
Des composés contenant le noyau pyrimidine ont été rapportés comme possédant des propriétés antitumorales. Cela suggère que des dérivés de "2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldéhyde" pourraient être synthétisés et évalués pour leur potentiel en tant que thérapeutiques contre le cancer .
Profils pharmacocinétiques
Les profils pharmacocinétiques des dérivés de pyrimidine sont cruciaux pour comprendre leur comportement dans l'organisme. Des études ont évalué ces profils, ce qui est essentiel pour le développement de nouveaux médicaments ayant des caractéristiques d'absorption, de distribution, de métabolisme et d'excrétion optimales .
Activité biologique contre le cancer du poumon
De nouveaux dérivés de pyrimidine ont été synthétisés et testés contre des lignées cellulaires de cancer du poumon, montrant une activité cytotoxique plus élevée que les médicaments de référence. Cela met en évidence le potentiel du composé dans le traitement du cancer, en particulier pour le cancer du poumon .
Activité antibactérienne et antifongique
La structure des dérivés de pyrimidine influence leurs activités antibactériennes et antifongiques. Ces composés se sont avérés posséder une activité plus élevée que certains médicaments existants, ce qui est important pour lutter contre la résistance aux antibiotiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQLYQNBGWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178019-16-3 | |
| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)


![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)


![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)

![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)

![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)


![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)
